(Heptadecafluorooctyl)cycloheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172369-52-7 |
|---|---|
Molecular Formula |
C15H13F17 |
Molecular Weight |
516.24 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylcycloheptane |
InChI |
InChI=1S/C15H13F17/c16-8(17,7-5-3-1-2-4-6-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h7H,1-6H2 |
InChI Key |
VVAMQIVPWLJLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Heptadecafluorooctyl Cycloheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like (Heptadecafluorooctyl)cycloheptane, a comprehensive NMR analysis would involve a combination of multinuclear and multidimensional techniques.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation
A complete structural assignment of this compound would necessitate the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the protons of the cycloheptane (B1346806) ring. The chemical shifts of these protons would likely be in the range of 1.0-2.5 ppm. The complexity of the spectrum would depend on the conformational dynamics of the seven-membered ring and the diastereotopic nature of the protons. The proton attached to the carbon bearing the perfluoroalkyl chain would likely exhibit a distinct chemical shift due to the strong electron-withdrawing effect of the fluorinated substituent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The cycloheptane ring carbons would be expected to resonate in the aliphatic region (typically 20-40 ppm). chemicalbook.comyoutube.comwisc.edu The carbon atom directly bonded to the perfluorooctyl group would be significantly shifted downfield. The carbons of the perfluoroalkyl chain would also be observable, with their chemical shifts influenced by the attached fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for characterizing the perfluoroalkyl chain. icpms.czucsb.edu Given the C₈F₁₇ chain, multiple distinct signals would be expected, corresponding to the different chemical environments of the fluorine atoms along the chain. The terminal CF₃ group would have a characteristic chemical shift around -81 ppm, while the various CF₂ groups would resonate at different frequencies, typically between -110 and -126 ppm, relative to a standard like CFCl₃. ucsb.educolorado.edursc.org The coupling between adjacent fluorine nuclei (J-coupling) would provide further structural information.
Hypothetical ¹⁹F NMR Data for the Heptadecafluorooctyl Group:
| Assignment | Expected Chemical Shift Range (ppm) |
|---|---|
| CF₃ | -80 to -82 |
| -CF₂- (adjacent to CF₃) | -125 to -127 |
| -CF₂- (internal chain) | -120 to -124 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the signals from the ¹H and ¹³C NMR spectra and to establish the connectivity between the cycloheptane ring and the perfluoroalkyl chain, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to trace the connectivity of the protons within the cycloheptane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals of the protonated carbons in the cycloheptane ring.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the attachment of the heptadecafluorooctyl chain to the cycloheptane ring by showing correlations between the protons on the cycloheptane ring and the carbons of the perfluoroalkyl chain.
Solid-State NMR for Packing and Intermolecular Interactions
While solution-state NMR provides detailed information about the molecular structure, solid-state NMR could offer insights into the packing of this compound molecules in the solid state and the nature of intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These studies could reveal information about the conformation of the cycloheptane ring in the crystal lattice and the nature of the interactions involving the highly fluorinated chain. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the cycloheptane ring would appear in the region of 2850-3000 cm⁻¹. chemicalbook.comnist.gov The C-F stretching vibrations of the perfluoroalkyl chain would give rise to very strong and characteristic absorptions in the region of 1100-1300 cm⁻¹. The presence of these intense bands would be a clear indicator of the highly fluorinated nature of the compound.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While C-F stretching vibrations are strong in the IR, they are typically weak in the Raman spectrum. Conversely, the C-C skeletal vibrations of the cycloheptane ring and the perfluoroalkyl chain might be more prominent in the Raman spectrum.
Expected Vibrational Bands for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretch (cycloheptane) | 2850 - 3000 | IR, Raman |
| CH₂ bend (cycloheptane) | ~1465 | IR, Raman |
| C-F stretch (perfluoroalkyl) | 1100 - 1300 | IR (strong) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₅H₁₅F₁₇). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to generate the molecular ions. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the compound's identity.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cycloheptane |
Advanced Ionization Techniques for Perfluorinated Compounds
The analysis of perfluorinated compounds like this compound by mass spectrometry is often challenged by their unique physicochemical properties. While traditional electrospray ionization (ESI) is widely used, advanced ionization techniques can offer significant advantages in terms of sensitivity and reduced fragmentation.
One such technique is UniSpray™ ionization , a novel atmospheric pressure ionization method. It nebulizes the column effluent onto a high-voltage, stainless-steel pin, creating smaller droplets than conventional ESI, which leads to more efficient desolvation and ionization. waters.com This can result in enhanced signal intensity and lower detection limits for perfluorinated compounds. waters.comyoutube.com For this compound, UniSpray™ would be expected to provide a more robust and sensitive response compared to ESI, facilitating its detection at trace levels.
Another promising approach is Direct Probe Ionization Mass Spectrometry (DPiMS) . This technique allows for the rapid analysis of samples with minimal preparation and without the need for chromatographic separation. nih.gov DPiMS is particularly advantageous for screening and quantifying per- and polyfluoroalkyl substances (PFAS) in various matrices. nih.gov The application of DPiMS to this compound would enable high-throughput analysis, which is beneficial for environmental monitoring or industrial quality control.
The development of soft ionization techniques is crucial for minimizing in-source fragmentation (ISF), a common issue with some perfluorinated compounds. Techniques like Dielectric Barrier Discharge Ionization (DBDI) have shown promise for the broad-spectrum analysis of PFAS with reduced fragmentation. acs.org
| Ionization Technique | Principle | Potential Advantages for this compound Analysis |
| UniSpray™ Ionization | Nebulization of effluent onto a high-voltage pin, creating fine droplets for efficient desolvation. waters.com | Increased signal intensity, lower detection limits, improved reliability for automated integration. waters.com |
| Direct Probe Ionization (DPiMS) | Direct introduction of the sample for ionization without chromatography. nih.gov | Rapid analysis time (~3.5 minutes per sample), simplified methodology, reduced risk of contamination from PTFE components. nih.gov |
| Dielectric Barrier Discharge Ionization (DBDI) | Soft ionization process suitable for a wide range of polarities. acs.org | Comprehensive profiling with potentially reduced in-source fragmentation. acs.org |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. For this compound, XRD analysis would be essential to understand its solid-state packing and conformation. Single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or van der Waals forces, which are critical in dictating the material's bulk properties.
In the absence of experimental data for this compound, a hypothetical XRD data table is presented below to illustrate the type of information that would be obtained.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1510.3 |
| Z | 4 |
Other Advanced Spectroscopic and Microscopic Methods for Materials
A comprehensive understanding of this compound also requires the use of surface-sensitive and imaging techniques to probe its elemental composition, potential for radical formation, and morphology.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be instrumental in verifying the stoichiometry of carbon and fluorine at the surface.
The high electronegativity of fluorine results in a significant chemical shift in the C 1s spectrum, allowing for the differentiation of carbon atoms bonded to fluorine from those in the cycloheptane ring. Challenges in XPS analysis of fluorinated polymers include sample charging, which can shift the binding energies, and potential X-ray induced degradation. utl.pt It is often advantageous to reference the binding energies to the F 1s peak rather than the aliphatic C 1s peak in highly fluorinated materials. utl.pt
A hypothetical table of XPS binding energies for this compound is provided below.
| Element | Orbital | Hypothetical Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~285.0 | C-C/C-H in cycloheptane ring |
| Carbon | C 1s | ~291.5 | -CF₂- |
| Carbon | C 1s | ~293.7 | -CF₃ |
| Fluorine | F 1s | ~689.0 | C-F |
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. rsc.orgresearchgate.net In the context of this compound, EPR would be a critical tool for investigating the formation of radical intermediates during chemical reactions or under irradiation. rsc.orgrsc.org For instance, if the compound undergoes reactions involving single-electron transfer, EPR could detect and help identify the resulting radical cations or anions. nih.gov
The hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure of the radical and the delocalization of the unpaired electron. rsc.org Time-resolved EPR techniques could further be employed to study the kinetics and dynamics of these transient radical species. rsc.org
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to characterize the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netnih.gov For this compound, these techniques would be invaluable for visualizing its structure when deposited on a substrate or as a bulk material.
SEM would provide information on the surface features, and when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it can map the elemental distribution of carbon and fluorine across the sample surface. nih.gov However, care must be taken during SEM-EDX analysis of fluoropolymers, as electron beam irradiation can sometimes induce fluorine mobility, potentially affecting the accuracy of the analysis. researchgate.net
AFM, on the other hand, can provide three-dimensional surface profiles with very high resolution without the need for a conductive coating, which is often required in SEM. This would allow for the detailed examination of the surface roughness and any ordered structures that may form due to the self-assembly of the this compound molecules.
Reactivity, Reaction Mechanisms, and Stability of Heptadecafluorooctyl Cycloheptane
General Inertness and Chemical Stability due to Perfluorination
The exceptional chemical stability of (Heptadecafluorooctyl)cycloheptane is a direct consequence of the perfluorination of its octyl side chain. Organofluorine compounds are renowned for their superior chemical, thermal, and metabolic stability. nih.gov This inertness stems primarily from the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond. nist.gov In fluoropolymers, for instance, the fluorine atoms form a protective sheath around the carbon backbone, shielding the carbon-carbon bonds from chemical attack. mt.com
Defluorination Reactions
Despite its general stability, the C-F bonds in this compound can be cleaved under specific, energy-intensive conditions. This process, known as defluorination, is a critical area of research for the remediation of PFAS compounds.
Reductive defluorination is a prominent pathway for the degradation of perfluorinated compounds. These processes utilize potent reducing agents, often hydrated electrons (e⁻aq), to initiate the cleavage of C-F bonds. researchgate.net The addition of an electron to the molecule can dramatically lower the dissociation energy of the C-F bond, facilitating its breakdown. nih.gov Various advanced reduction processes have been developed that generate hydrated electrons from water or other chemicals like iodide, sulfite, or indole under UV irradiation or electron beam exposure. researchgate.net
Different systems have shown success in the reductive defluorination of model PFAS compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS). For example, UV/sulfite systems operating at elevated pH have achieved defluorination rates of 73–100% for several perfluoroalkyl acids after an 8-hour treatment. nih.gov In other approaches, potassium iodide is used as a mediator, achieving a 98.9% defluorination rate for PFOA under anaerobic conditions. nih.gov Photocatalytic methods, using materials like Pt–Bi₂O₄ with an electron donor, can also achieve nearly complete fluorine recovery through a stepwise removal of CF₂ units. rsc.orgresearchgate.net
Table 1: Reductive Defluorination Efficiency for Various PFAS Compounds
| PFAS Compound | Treatment Method | Electron Donor/Mediator | Defluorination Rate (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| PFOA | UV/Sulfite | Sulfite | 73-100 | 8 hours | nih.gov |
| PFOA | UV | Potassium Iodide | 98.9 | Not Specified | nih.gov |
| PFOA | Photo-reductive UV / Fenton | Fe(II)SO₄/H₂O₂ | 53.2 | 5 hours | nih.gov |
| PFOA | Visible Light / Photocatalyst | Potassium Iodide | 99 | 6 hours | rsc.org |
| PFOS | UV/Sulfite | Sulfite | ~50 | 30 minutes | nih.gov |
| GenX | UV/Sulfite | Sulfite | >90 | 6 hours |
Thermal treatment is another method to induce the decomposition of perfluorinated compounds. The thermal degradation of PFAS typically proceeds through multi-step free-radical reactions. nih.gov Studies on long-chain perfluorocarbons (PFCs), such as perfluoroalkenes, show that degradation can begin at temperatures as low as 200°C, with near-complete destruction occurring around 300°C. researchgate.net The primary degradation pathways involve chain scission and cyclization, leading to the formation of smaller linear and cyclic perfluorinated byproducts. researchgate.net
The presence of other materials can significantly influence the degradation process. For example, granular activated carbon (GAC) has been shown to enhance the thermal mineralization of PFCs. researchgate.net For PFOA, substantial mineralization (over 90%) occurs at temperatures of 700°C and above. nih.gov The thermal degradation of the this compound molecule would likely initiate with the cleavage of the perfluorooctyl chain, generating a variety of smaller organofluorine compounds.
Table 2: Thermal Degradation of Selected Perfluorinated Compounds
| Compound | Condition | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|
| Perfluorohept-1-ene (C₇F₁₄) | Heating | 200 | Initial Degradation | researchgate.net |
| Perfluorooct-1-ene (C₈F₁₆) | Heating | ~300 | Near-complete Degradation | researchgate.net |
| PFOA | Heating | >700 | >90% Mineralization | nih.gov |
| Potassium Salt of PFOS (K-PFOS) | Heating | >700 | >90% Mineralization | nih.gov |
Reactions with Nucleophilic and Electrophilic Reagents
The reactivity of this compound with nucleophiles and electrophiles is dominated by the strong electron-withdrawing nature of the perfluorooctyl group. Electrophiles are chemical species that acquire electrons during reactions, while nucleophiles donate electrons. accessscience.com
The perfluorinated chain renders the attached carbon atoms strongly electrophilic (electron-poor) due to the high electronegativity of fluorine. However, the C-F bonds themselves are generally resistant to nucleophilic attack due to their strength and the shielding effect of the fluorine atoms. Reactions are more likely to occur on the hydrocarbon cycloheptane (B1346806) ring, which is influenced by the attached perfluoroalkyl group. The electron-withdrawing effect of the C₈F₁₇ group would decrease the electron density of the cycloheptane ring, making it less susceptible to attack by electrophiles. Conversely, this inductive effect would increase the acidity of the C-H bonds on the cycloheptane ring, particularly at the carbon atom bonded to the perfluorooctyl chain, making them more susceptible to deprotonation by strong bases (nucleophiles).
Fluorine substitution can have a profound and often unique effect on the outcome of chemical reactions. rsc.org The introduction of fluorine can significantly alter reaction kinetics and selectivity compared to non-fluorinated analogues. nih.govrsc.org The steric bulk of the perfluorooctyl group would play a significant role in directing the stereochemical outcome of any reaction on the cycloheptane ring, favoring attack from the less hindered face.
The strong C-F bond also influences reaction rates. For instance, fluorinated radicals react more slowly than their hydrocarbon counterparts because more energy is required to break the C-F bond. nist.gov In the context of this compound, any reaction involving the cleavage of a C-F bond would have high activation energy and thus slow kinetics. For reactions on the cycloheptane ring, the electronic influence of the perfluorooctyl substituent would be the dominant factor, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic attack or deprotonation.
Conformational Dynamics and Stereochemical Influences
The stereochemistry of this compound is determined by the conformational preferences of the seven-membered cycloheptane ring. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane is a highly flexible molecule that exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and, to a lesser extent, the chair conformation.
Gauche Effect and its Manifestation in Fluorinated Cycloheptanes
The Gauche effect is a stereoelectronic phenomenon observed in molecules containing electronegative substituents, where a gauche conformation (a dihedral angle of approximately 60°) is energetically more favorable than the anti conformation (a dihedral angle of 180°). wikipedia.org This effect is particularly pronounced in fluorinated compounds and is primarily attributed to hyperconjugation. wikipedia.orgnih.gov This stabilizing interaction involves the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org For this overlap to be effective, a gauche arrangement is necessary.
In the context of the this compound molecule, the Gauche effect is expected to significantly influence the conformation of the heptadecafluorooctyl side chain. The numerous C-F bonds within this perfluorinated chain will favor gauche relationships between adjacent fluorine atoms or between fluorine atoms and other substituents on the cycloheptane ring. This preference for gauche conformations will likely lead to a helical or twisted arrangement of the perfluoroalkyl chain, a known characteristic of perfluoroalkanes.
Table 1: Factors Influencing the Gauche Effect
| Factor | Description |
| Hyperconjugation | The primary stabilizing interaction, involving the donation of electron density from a σ bonding orbital to a σ* antibonding orbital of a vicinal C-F bond. wikipedia.org |
| Steric Repulsion | The repulsive forces between bulky atoms or groups in close proximity, which can destabilize a gauche conformation. nih.gov |
| Electrostatic Interactions | Dipole-dipole interactions between polar C-F bonds can either stabilize or destabilize certain conformations. |
| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium, as different conformers may have different dipole moments. |
Ring Conformations and Energy Barriers in Perfluorinated Cycloalkanes
Cycloheptane is a flexible molecule that can adopt several conformations, with the twist-chair and chair forms being the most stable. Unlike the well-defined chair conformation of cyclohexane, the energy differences between the various cycloheptane conformers are small, and the barriers to interconversion are relatively low. biomedres.us The introduction of a bulky and highly electronegative heptadecafluorooctyl substituent is expected to have a profound impact on the conformational landscape of the cycloheptane ring.
The sheer size of the perfluoroalkyl group will likely introduce a significant steric bias, favoring conformations where this substituent occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions. msu.edu Furthermore, the electronic effects of the numerous fluorine atoms can influence the ring's geometry and the energy barriers for conformational changes.
Perfluorination of cycloalkanes generally leads to increased ring strain and can alter the relative stabilities of different conformations. While specific data for perfluorinated cycloheptane is unavailable, studies on perfluorinated cyclohexanes have shown that the energy barriers for ring inversion can be significantly different from their non-fluorinated counterparts. The strong C-F bonds and the electrostatic repulsions between fluorine atoms contribute to these differences.
The process of ring inversion in cycloheptane involves passing through several transition states, including boat and twist-boat forms. The energy barrier for this process in unsubstituted cycloheptane is relatively low. For this compound, this barrier might be influenced by the need to move the large perfluoroalkyl group through different steric environments during the conformational change. Computational studies on related systems, such as substituted cyclohexanes, have shown that bulky substituents can significantly raise the energy barrier for ring inversion. nih.gov
Table 2: Representative Energy Barriers for Ring Inversion in Cycloalkanes
| Compound | Conformation Transition | Energy Barrier (kcal/mol) |
| Cyclohexane | Chair to Twist-Boat | ~10-11 wikipedia.orglscollege.ac.in |
| cis-1,2-Disubstituted Cyclohexane | Chair to Boat | ~8 |
| trans-1,2-Disubstituted Cyclohexane | Chair to Boat | ~6.26 |
| Cycloheptane | Twist-Chair to Boat | Low (fluxional) biomedres.us |
Note: The data for substituted cyclohexanes are provided as analogies to illustrate the effect of substituents on energy barriers. The energy barrier for this compound is expected to be influenced by its unique substituent.
Advanced Applications of Heptadecafluorooctyl Cycloheptane in Materials Science and Analytical Chemistry
Applications in Analytical Separations and Molecular Recognition
Standards and Reagents in Advanced Chemical Analysis
In the realm of advanced chemical analysis, particularly in chromatography and mass spectrometry, fluorinated compounds are highly valued for their unique chemical and physical properties. These properties often make them ideal candidates for use as internal standards and reagents.
The introduction of a long, highly fluorinated alkyl chain, such as the heptadecafluorooctyl group, onto a cycloheptane (B1346806) ring would impart several key characteristics beneficial for analytical applications. The high degree of fluorination significantly increases the compound's molecular weight and alters its volatility and polarity compared to its non-fluorinated hydrocarbon analog.
Internal Standards in Chromatography and Mass Spectrometry:
One of the primary roles for a compound like (Heptadecafluorooctyl)cycloheptane in analytical chemistry would be as an internal standard. Internal standards are crucial for accurate quantification as they are added in a known amount to samples and standards to correct for variations in sample preparation, injection volume, and instrument response.
For a compound to be an effective internal standard, it should ideally be chemically similar to the analytes of interest but not naturally present in the samples. Highly fluorinated compounds are excellent for this purpose, especially in the analysis of non-fluorinated or lightly fluorinated substances. Their distinct mass-to-charge (m/z) ratio in mass spectrometry, owing to the presence of numerous fluorine atoms, allows for clear differentiation from the target analytes, minimizing signal interference.
Hypothetical Application Data:
The following table illustrates the potential utility of a fluorinated standard in a hypothetical analytical scenario, such as the quantification of a hydrocarbon contaminant in an environmental sample using Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Analyte (e.g., Dodecylcyclohexane) | Internal Standard (this compound) | Rationale for Use |
| Chemical Structure | C₁₈H₃₆ | C₁₅H₁₅F₁₇ | Similar cycloalkane core, but distinct mass. |
| Molecular Weight ( g/mol ) | ~252.49 | ~546.2 | Significant mass difference for MS detection. |
| Boiling Point (°C) | ~336 | Likely lower than hydrocarbon analog of similar carbon number due to reduced van der Waals forces. | Elutes within a suitable retention time window. |
| Primary MS Ion (m/z) | Varies | Distinct high m/z fragments containing C-F bonds. | No spectral overlap with the analyte. |
Reagents in Chemical Analysis:
Fluorinated compounds can also serve as derivatizing reagents. Derivatization is a technique used to convert an analyte into a product that has more favorable properties for analysis, such as increased volatility for GC analysis or enhanced ionization efficiency for mass spectrometry. While there is no specific information on this compound being used as a derivatizing agent, its reactive potential could theoretically be harnessed if functional groups were introduced to the cycloheptane ring.
Research Findings on Similar Fluorinated Compounds:
Research on other perfluoroalkyl-substituted compounds has demonstrated their utility in various analytical and materials science applications. For instance, perfluorinated alkanes and their derivatives are known for their thermal stability and chemical inertness, making them suitable for use in high-temperature applications or as reference standards in challenging chemical environments.
The table below summarizes general properties of perfluorinated compounds relevant to their use as analytical standards.
| Property | Implication for Analytical Standards |
| High electronegativity of Fluorine | Leads to distinct signals in NMR and mass spectrometry. |
| Chemical Inertness | Ensures stability during sample preparation and analysis. |
| Low Surface Energy | Can influence chromatographic behavior, often leading to earlier elution times than non-fluorinated analogs of similar size. |
| Unique Isotopic Pattern | The monoisotopic nature of fluorine simplifies mass spectral interpretation. |
Environmental Fate and Transport of Heptadecafluorooctyl Cycloheptane Analogues
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a substance by non-biological processes. For PFAS, these pathways are generally slow and often require specific and energy-intensive conditions.
Photolytic Stability and Photochemical Transformations
Hydrolysis and Other Chemical Transformations in Aquatic Environments
Due to the strength of the C-F bond, PFAS are highly resistant to hydrolysis under normal environmental pH and temperature conditions. researchgate.net While some polyfluoroalkyl substances containing ester or other hydrolyzable functional groups can undergo transformation, the perfluorinated alkyl chain remains intact. researchgate.net Given that (Heptadecafluorooctyl)cycloheptane consists of a perfluorinated alkyl chain and a cycloalkane ring, it is expected to be hydrolytically stable in aquatic environments.
Thermal Degradation Products and Mechanisms in Waste Management Scenarios
Thermal treatment is one of the few methods capable of degrading PFAS, but it requires very high temperatures. researchgate.net The thermal stability of a polymer is typically measured by identifying the temperature at which significant weight loss occurs. msstate.edu Studies on the thermal degradation of various PFAS have shown that decomposition temperatures can range from 200°C to over 1000°C, depending on the specific compound and the conditions. researchgate.net For example, some studies have shown that perfluorocarbons can begin to degrade at temperatures as low as 200°C, with near-complete degradation around 300°C. researchgate.net The thermal degradation of cyclodextrins, which are cyclic oligosaccharides, occurs in a major step between 252-400°C in an inert atmosphere. researchgate.net
In waste management scenarios such as incineration, the high temperatures can lead to the breakdown of the perfluorinated chain, forming a variety of smaller fluorinated compounds and inorganic fluoride (B91410). However, incomplete combustion can result in the formation and release of other potentially harmful fluorinated byproducts. researchgate.net
Table 2: General Thermal Degradation Temperatures for Selected Compound Classes
| Compound Class | Onset of Degradation Temperature (°C) |
| Perfluorocarbons (PFCs) | 200 - 300 |
| Cyclodextrins | 252 - 400 |
Note: This table presents general temperature ranges for the degradation of related compound classes to infer the potential thermal behavior of this compound.
Biotic Transformation Mechanisms (focusing on pathways, not ecological effects)
The biotic transformation of perfluorinated compounds is extremely limited. The strong carbon-fluorine bonds are not readily cleaved by microbial enzymes under typical environmental conditions. enviro.wiki While some polyfluorinated substances can undergo biotic transformation of their non-fluorinated parts, the perfluorinated portions remain persistent. enviro.wiki Therefore, it is highly unlikely that this compound undergoes significant biotic degradation in the environment.
Transport Mechanisms in Environmental Compartments
The transport of PFAS in the environment is a complex process influenced by the compound's physical and chemical properties, as well as the characteristics of the environmental media. itrcweb.orgnih.gov Key transport pathways include movement through water, air, and soil.
Water: Due to their solubility and persistence, PFAS can be transported over long distances in surface water and groundwater. ny.govnih.gov Their surfactant-like properties can cause them to accumulate at air-water interfaces, influencing their transport in the vadose zone and in surface waters. itrcweb.orgitrcweb.org
Air: While many PFAS have low volatility, they can be transported through the atmosphere adsorbed to particulate matter or as volatile precursors. enviro.wikiny.gov Industrial emissions are a significant source of airborne PFAS, which can then be deposited in soil and water far from the source. itrcweb.orgny.gov
Soil and Sediment: The transport of PFAS in soil and sediment is influenced by factors such as organic carbon content and mineral composition. nih.gov While they can be retained in soil, they can also leach into groundwater, particularly in areas with high rainfall or irrigation. itrcweb.orgitrcweb.org The mobility of PFAS in the subsurface is dependent on the specific compound's structure, with some being more mobile than others. itrcweb.org
The combination of a hydrophobic perfluorinated tail and a non-polar cycloheptane (B1346806) ring in this compound suggests it would likely partition to organic matter in soil and sediment, but also be subject to long-range transport in aquatic and atmospheric systems, similar to other persistent organic pollutants. nih.govnih.gov
Atmospheric Transport and Deposition, including Long-Range Transport
While many PFAS have low volatility, atmospheric transport is a significant migration pathway for some, particularly through industrial emissions. itrcweb.org Once airborne, certain PFAS can undergo photooxidation and be transported over vast distances before being deposited in soil and surface water through wet (precipitation) and dry deposition. itrcweb.org The long-range atmospheric transport of these compounds is a key factor in their global distribution, leading to their detection in remote regions far from direct emission sources. diva-portal.orgnih.gov
Global atmospheric chemistry models have been developed to simulate the fate and transport of perfluorocarboxylic acids (PFCAs) and their precursors. researchgate.net These models indicate that atmospheric transformation of precursors is a major source of PFCA deposition globally. researchgate.net The ratio of long-chain to short-chain PFCAs has been observed to increase with distance from source regions, highlighting the role of atmospheric transport in the fractionation of these compounds. researchgate.net
Sea spray aerosol (SSA) has been identified as another significant mechanism for the ocean-to-atmosphere transport of PFAAs. diva-portal.orgrsc.orgdiva-portal.org Due to their surface-active properties, PFAAs can become enriched in SSA, facilitating their long-range atmospheric transport and subsequent deposition to terrestrial environments. diva-portal.orgrsc.orgdiva-portal.org This process suggests that oceans can act as a secondary source of these contaminants to the atmosphere. diva-portal.org
The following table summarizes key aspects of atmospheric transport and deposition of analogous PFAS compounds.
| Transport Mechanism | Description | Key Findings |
| Industrial Emissions | Direct release from manufacturing facilities into the atmosphere. diva-portal.org | A significant primary source of PFAS to the atmosphere. diva-portal.org |
| Precursor Transformation | Atmospheric degradation of volatile precursor compounds into more persistent PFAS like PFCAs. researchgate.netnih.gov | A major contributor to global PFCA deposition. researchgate.net The ratio of long-chain to short-chain PFCAs increases with distance from sources. researchgate.net |
| Sea Spray Aerosol (SSA) Transport | Transfer of PFAS from ocean water to the atmosphere via sea spray. diva-portal.orgrsc.orgdiva-portal.org | PFAAs are significantly enriched in SSA, particularly in smaller aerosol particles, which facilitates long-range transport. rsc.orgdiva-portal.org Oceans can be a continuous source of PFAS to the atmosphere. diva-portal.org |
| Wet and Dry Deposition | Removal of airborne PFAS from the atmosphere via precipitation (wet) or as particles (dry). itrcweb.orgnih.gov | Both are relevant deposition pathways for PFAS. itrcweb.org Dry deposition can be the dominant process for some PFAS. nih.gov |
Aquatic Transport and Sedimentation in Water Bodies
In aquatic environments, the movement of this compound analogues is governed by processes such as advection, dispersion, and diffusion. itrcweb.org Advection, the flow-driven transport within water, is a primary driver of PFAS mobility. itrcweb.org Dispersion can lead to the vertical mixing of PFAS and their transport between surface water and sediment. itrcweb.org
At typical environmental pH levels, perfluoroalkyl carboxylates (PFCAs) and perfluoroalkane sulfonates (PFSAs) exist as anions, making them relatively mobile in groundwater. itrcweb.org However, they can also associate with the organic carbon fraction in sediment. itrcweb.org The process of sedimentation can lead to the accumulation of these compounds in the bottom of water bodies.
Studies have shown that PFAS can be transported from land to water systems through surface runoff and leaching from contaminated soils, including those amended with biosolids. itrcweb.org Once in aquatic systems, their distribution is influenced by water currents and partitioning between the water column and sediment. The melting of snow and ice in arctic regions, which accumulates atmospherically deposited PFAS, is an emerging source of these compounds to marine ecosystems. nih.govnih.gov
Below is a table detailing the processes involved in the aquatic transport and sedimentation of analogous PFAS.
| Transport/Fate Process | Description | Key Factors |
| Advection and Dispersion | Movement with water flow (advection) and spreading in multiple directions (dispersion). itrcweb.org | Water velocity and flow paths. itrcweb.org |
| Leaching and Runoff | Downward movement through soil into groundwater (leaching) and flow over land into surface water (runoff). itrcweb.org | Precipitation, irrigation, and soil properties. itrcweb.org |
| Sedimentation | Settling of suspended particles, including PFAS sorbed to them, to the bottom of water bodies. | Association with organic carbon in sediment. itrcweb.org |
| Melting of Cryosphere | Release of accumulated PFAS from melting snow and glaciers. nih.govnih.gov | Climate change-induced melting. nih.govnih.gov |
Partitioning Behavior at Air-Water and Solid-Water Interfaces
The partitioning of this compound analogues between different environmental phases is a critical determinant of their fate and transport. At the air-water interface, the surfactant-like properties of many PFAS cause them to accumulate, which is a key factor in their transport via sea spray aerosols. itrcweb.orgdiva-portal.org
The air-water partition coefficient (Kaw), a measure of a chemical's tendency to partition between air and water, has been experimentally determined for a range of PFAS. nih.gov These studies have shown that prediction models for Kaw can have varying degrees of accuracy for different PFAS structures. nih.govnih.govethz.ch For instance, quantum chemically based models like COSMOtherm have shown better accuracy than some commonly used estimation methods. nih.govnih.gov
At the solid-water interface, such as with soil or sediment, the partitioning behavior is influenced by both the properties of the PFAS and the solid medium. itrcweb.org For anionic PFAS, association with the organic carbon fraction of soil and sediment is a significant sorption mechanism. itrcweb.orgnih.gov The presence of other substances, like different surfactants, can also influence the partitioning of these compounds. nih.gov
The table below outlines the partitioning behavior of analogous PFAS at key environmental interfaces.
| Interface | Partitioning Behavior | Influencing Factors |
| Air-Water | Accumulation at the interface due to surfactant properties. itrcweb.orgdiva-portal.org Governed by the air-water partition coefficient (Kaw). nih.gov | Molecular structure, temperature. nih.gov |
| Solid-Water (Soil/Sediment) | Sorption to solid particles, particularly the organic carbon fraction. itrcweb.orgnih.gov | Organic carbon content of the solid, pH, presence of other ions and surfactants. itrcweb.orgnih.govnih.gov |
Influence of Molecular Structure (Chain Length, Cycloalkane Moiety) on Environmental Mobility and Degradation Susceptibility
The molecular structure of PFAS, including the length of the perfluoroalkyl chain and the nature of any cyclic moiety, profoundly influences their environmental behavior. nih.govbohrium.com
Longer-chain PFAS generally exhibit greater sorption to soil and sediment due to increased hydrophobicity from their extended fluorinated tails. bohrium.com This increased sorption can reduce their mobility in aquatic systems but can also lead to their accumulation in sediments. bohrium.com In contrast, shorter-chain PFAS tend to be more mobile and are often found at higher concentrations in the water column. nih.gov Studies on plant uptake have shown that shorter-chain PFCAs and PFSAs are more readily translocated to the shoots, while longer-chain counterparts tend to accumulate in the roots. nih.gov
The type of functional group also plays a role. For instance, PFSAs have been found to adsorb more strongly to activated carbon than PFCAs with the same fluorinated carbon chain length. bohrium.com This is attributed to the larger size and greater hydrophobicity of the sulfonate group compared to the carboxylate group. bohrium.com The presence of a cycloalkane moiety, such as in this compound, introduces conformational effects that can influence reactivity and partitioning behavior.
While the carbon-fluorine bond is extremely strong, making perfluoroalkyl substances highly resistant to degradation, some polyfluoroalkyl substances can be transformed in the environment. nih.govitrcweb.org The susceptibility to degradation is dependent on the specific chemical structure. nih.govitrcweb.org For example, the presence of non-fluorinated parts of the molecule can provide sites for microbial or chemical attack. nih.gov However, these transformation processes often result in the formation of persistent terminal degradation products like PFCAs and PFSAs. nih.gov The electronic nature of fluorinated compounds also influences their susceptibility to degradation, for instance, through reductive defluorination. rsc.org
The following table summarizes the influence of molecular structure on the environmental properties of analogous PFAS.
| Structural Feature | Influence on Environmental Mobility | Influence on Degradation Susceptibility |
| Perfluoroalkyl Chain Length | Longer chains lead to increased sorption and reduced mobility. bohrium.com Shorter chains are generally more mobile. nih.gov | The degradation rate can be influenced by chain length, though all are generally persistent. researchgate.net |
| Functional Group (e.g., Carboxylate vs. Sulfonate) | PFSAs can show greater adsorption than PFCAs of the same chain length. bohrium.com | The functional group can affect the initial steps of degradation pathways. |
| Cycloalkane Moiety | Introduces conformational constraints that can affect partitioning and reactivity. | Can influence the accessibility of the molecule to degradative agents. |
| Degree of Fluorination | A higher degree of fluorination generally increases persistence. rsc.org | The C-F bond is highly resistant to degradation. nih.gov Partial fluorination may allow for transformation pathways. nih.gov |
Future Research Directions and Emerging Trends for Heptadecafluorooctyl Cycloheptane Chemistry
Development of Novel and Sustainable Synthetic Routes for Perfluorinated Cycloalkanes
The synthesis of highly fluorinated compounds has traditionally relied on methods like electrochemical fluorination (the Simons process) or direct fluorination with F2 gas, which often suffer from harsh conditions, low selectivity, and significant environmental footprints. A key future direction is the development of more elegant and sustainable methods to construct molecules like (Heptadecafluorooctyl)cycloheptane.
Modern organic synthesis offers several potential pathways. One promising approach is the late-stage functionalization of a pre-existing cycloheptane (B1346806) ring. This could involve the development of novel radical-based reactions that allow for the direct introduction of a perfluorooctyl group onto the cycloalkane scaffold. For instance, methods utilizing visible-light photoredox catalysis could enable the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides, which could then be coupled with a cycloheptyl radical. organic-chemistry.org
Another avenue involves building the cycloalkane ring onto a perfluorinated starting material. Atom-economical methods, such as ruthenium-catalyzed redox cycloisomerization of appropriate long-chain perfluorinated substrates, could offer a direct route to functionalized cycloalkanes. nih.gov Additionally, strategies involving the cycloaddition of fluoroalkyl-substituted building blocks are emerging as powerful tools for creating complex fluorinated aromatics and could be adapted for cycloalkane synthesis. nih.gov
A comparison of potential synthetic strategies is presented below:
Interactive Table 1: Comparison of Potential Synthetic Routes| Method | Potential Advantages | Potential Challenges | Sustainability Outlook |
|---|---|---|---|
| Electrochemical Fluorination | Access to bulk quantities | Low selectivity, harsh conditions, high energy consumption | Poor |
| Direct Fluorination (F2) | High degree of fluorination | Extreme reactivity, safety concerns, specialized equipment | Poor |
| Radical Perfluoroalkylation | High functional group tolerance, mild conditions | Control of regioselectivity on a cycloalkane ring | Good to Excellent |
| Catalytic Cycloisomerization | High atom economy, potential for asymmetry | Synthesis of complex perfluorinated starting materials | Excellent |
| Cycloaddition Strategies | Regiospecificity, access to diverse structures | Multi-step sequences may be required | Good |
Exploration of Unconventional Reactivity and Catalysis for C-F Bond Transformations
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making perfluorinated compounds like the heptadecafluorooctyl tail of the target molecule exceptionally stable but also challenging to modify. nih.gov A major trend in modern fluorine chemistry is the development of catalytic systems that can selectively activate and transform C-F bonds under mild conditions. mdpi.com
Future research will likely focus on applying these emergent technologies to structures like this compound. This could enable the precise, late-stage "editing" of the perfluoroalkyl chain, introducing other atoms or functional groups to fine-tune the molecule's properties. Transition metal catalysis, particularly with nickel and palladium complexes, has shown promise in activating C-F bonds in fluoroaromatics and could be extended to perfluoroalkyl chains. researchgate.netresearchgate.net
Furthermore, radical-based methods are becoming increasingly powerful for C-F bond transformations. nih.govnih.gov Photoredox catalysis, which uses light to drive reactions, can generate highly reactive species capable of cleaving C-F bonds under exceptionally mild conditions. researchgate.net Another frontier is the use of metalloenzymes or biomimetic catalysts, which could offer unparalleled selectivity in C-F bond cleavage, inspired by nature's own, albeit rare, defluorination strategies. nih.gov The ability to selectively replace a single fluorine atom on the perfluorooctyl chain with, for example, a hydroxyl or amino group would unlock a vast new chemical space for material design.
Advanced Characterization Techniques for Complex Morphologies and Interfacial Phenomena
Perfluorinated compounds are renowned for their unique interfacial behavior; they are typically both hydrophobic (water-repelling) and lipophobic (oil-repelling). wikipedia.org The combination of a flexible cycloheptane "head" and a rigid, bulky perfluorinated "tail" in this compound suggests it could exhibit complex self-assembly, both in bulk and at interfaces.
Understanding these phenomena requires a suite of advanced characterization techniques. Future studies will necessitate moving beyond basic analysis to more sophisticated methods:
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will be crucial for probing the size, shape, and ordering of molecular aggregates or micelles in solution.
Microscopy: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide real-space images of how these molecules arrange themselves on surfaces, revealing details of thin-film morphology. aip.org
Spectroscopy: Techniques like Sum-Frequency Generation (SFG) spectroscopy are specifically sensitive to interfaces and can provide detailed information about the orientation and conformation of the cycloheptane and perfluoroalkyl segments at a liquid-air or liquid-solid interface.
Calorimetry and Mechanical Analysis: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) will be essential for characterizing the thermal properties and phase transitions of materials derived from this compound. researchgate.net
These techniques, used in combination, will be vital for building a comprehensive picture of the structure-property relationships governing the behavior of this compound.
Design of Next-Generation Fluorinated Materials with Enhanced Performance and Specific Functionalities
The unique combination of a hydrocarbon cycloalkane and a perfluoroalkyl chain suggests a multitude of potential applications for this compound as a building block for advanced materials. The design of such materials will be a key research focus.
Potential applications to be explored include:
Advanced Lubricants: The high thermal and chemical stability of the perfluoroalkyl chain, combined with the potentially desirable rheological properties imparted by the cycloheptane group, could lead to new high-performance lubricants for extreme environments. Fluorinated graphene has already shown promise in this area. rsc.org
Liquid Crystals: The distinct polarity and shape of the molecule could be exploited in the design of novel liquid crystalline materials for display technologies.
Dielectric Fluids: Perfluorinated compounds are known for their excellent dielectric properties and are used as coolants and insulators in high-voltage electronics. The specific structure of this compound could offer an optimal balance of dielectric strength, thermal conductivity, and operating temperature range.
Biomedical Materials: The incorporation of fluorine can enhance the metabolic stability and lipophilicity of drug molecules. researchgate.netnih.gov While this specific molecule is not a drug, its use as a fragment in larger bioactive compounds or as a component of drug delivery systems (e.g., in fluorinated vesicles) is a plausible long-term goal.
Hydrophobic and Oleophobic Coatings: As a component in polymers or surfactants, it could be used to create next-generation surfaces that are ultra-repellent to both water and oils, with applications ranging from stain-proof textiles to anti-fouling coatings for marine applications. wikipedia.org
Interactive Table 2: Potential Applications and Key Properties
| Application Area | Key Property Conferred by Perfluoroalkyl Chain | Potential Role of Cycloheptane Moiety |
|---|---|---|
| High-Performance Lubricants | Thermal & Chemical Stability, Low Friction | Modify Viscosity, Improve Film Strength |
| Dielectric Fluids | High Dielectric Strength, Non-flammability | Tune Boiling Point and Pour Point |
| Advanced Coatings | Low Surface Energy (Repellency) | Enhance Adhesion, Control Polymer Flexibility |
| Biomedical Applications | Increased Lipophilicity, Metabolic Stability | Provide a Non-linear, Flexible Scaffold |
Predictive Modeling for Structure-Property-Fate Relationships in Highly Fluorinated Compounds
The exceptional stability of perfluorinated compounds also means they can be environmentally persistent, leading to concerns about their long-term fate and potential for bioaccumulation. nih.govnih.gov A crucial and rapidly emerging trend is the use of computational chemistry and predictive modeling to assess these risks before a new compound is synthesized on a large scale. nih.govnih.gov
For this compound, future research will heavily rely on in silico methods:
Density Functional Theory (DFT): DFT calculations can be used to predict fundamental molecular properties such as bond energies, electrostatic potential maps, and reactivity, offering insights into both its potential applications and its likely degradation pathways. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large collections of molecules over time. nih.gov This will be essential for predicting how this compound self-assembles, interacts with biological membranes, and partitions in different environmental compartments. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Models: As more data on highly fluorinated compounds becomes available, QSAR models can be developed to predict properties like toxicity and bioaccumulation potential based on molecular structure. nih.gov Applying these models to novel compounds like this compound will be a critical step in a "safe-by-design" approach to new chemical development. pitt.edu
By integrating these predictive models early in the research and development process, chemists can prioritize the synthesis of molecules that not only exhibit high performance but also have a minimized environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
